1-Ethyl-3,3-difluoropiperidin-4-ol
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Overview
Description
1-Ethyl-3,3-difluoropiperidin-4-ol is a chemical compound with the molecular formula C7H13F2NO and a molecular weight of 165.18 g/mol It is a derivative of piperidine, a six-membered heterocyclic amine, and features two fluorine atoms at the 3-position and an ethyl group at the 1-position
Preparation Methods
The synthesis of 1-Ethyl-3,3-difluoropiperidin-4-ol typically involves the fluorination of piperidine derivatives. One common method includes the reaction of 1-ethylpiperidin-4-ol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Ethyl-3,3-difluoropiperidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-3,3-difluoropiperidin-4-ol has several scientific research applications, including:
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-Ethyl-3,3-difluoropiperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, potentially leading to significant biological effects. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
1-Ethyl-3,3-difluoropiperidin-4-ol can be compared with other fluorinated piperidine derivatives, such as:
- 1-Methyl-3,3-difluoropiperidin-4-ol
- 1-Propyl-3,3-difluoropiperidin-4-ol
- 1-Ethyl-3-fluoropiperidin-4-ol
These compounds share similar structural features but differ in the nature and position of substituents, which can influence their chemical properties and biological activities.
Properties
IUPAC Name |
1-ethyl-3,3-difluoropiperidin-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO/c1-2-10-4-3-6(11)7(8,9)5-10/h6,11H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVHQHLBWMLRDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(C(C1)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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